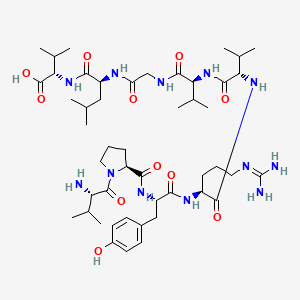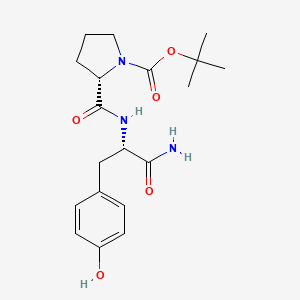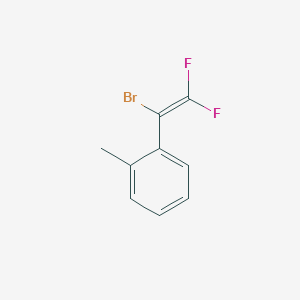![molecular formula C37H26 B12580365 9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 328388-12-1](/img/structure/B12580365.png)
9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with two biphenyl groups at the 9-position. The presence of biphenyl groups enhances the compound’s stability and electronic properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and biphenyl derivatives.
Grignard Reaction: A Grignard reagent is prepared from a biphenyl halide and magnesium in anhydrous ether. This reagent is then reacted with fluorene to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the mixture for several hours.
Industrial Production Methods
In industrial settings, the production of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene may involve:
Scale-Up of Grignard Reaction: The Grignard reaction is scaled up using larger reactors and automated systems to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene.
Chemical Reactions Analysis
Types of Reactions
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.
Photovoltaics: Employed in the development of organic photovoltaic cells for efficient energy conversion.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its high sensitivity and selectivity.
Pharmaceuticals: Investigated for potential use in drug delivery systems and as a building block for synthesizing biologically active compounds.
Mechanism of Action
The mechanism of action of 9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s unique electronic properties enable it to participate in charge transfer processes, making it effective in electronic applications.
Molecular Targets: In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Similar structure but with diphenylamine groups instead of biphenyl groups.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl: Contains carbazole units attached to biphenyl.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its hole transport capability in OLEDs.
Uniqueness
9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene stands out due to its:
Enhanced Stability: The biphenyl groups provide additional stability compared to other fluorene derivatives.
Superior Electronic Properties: Its structure allows for efficient charge transport, making it highly suitable for electronic applications.
Properties
CAS No. |
328388-12-1 |
|---|---|
Molecular Formula |
C37H26 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
9,9-bis(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C37H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37(32-25-21-30(22-26-32)28-13-5-2-6-14-28)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26H |
InChI Key |
OOYMVNJYYVQNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12580287.png)
![2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12580291.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3,5-diamino-1-methyl-, ethyl ester](/img/structure/B12580298.png)
![7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine](/img/structure/B12580299.png)

![4-hydroxy-3-[N-[3-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12580320.png)
![[1,3-Phenylenebis(methyleneoxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12580333.png)
![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)


![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
